2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16469685
InChI: InChI=1S/C15H11BrN2O2/c16-9-15(19)18-12-3-7-14(8-4-12)20-13-5-1-11(10-17)2-6-13/h1-8H,9H2,(H,18,19)
SMILES:
Molecular Formula: C15H11BrN2O2
Molecular Weight: 331.16 g/mol

2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide

CAS No.:

Cat. No.: VC16469685

Molecular Formula: C15H11BrN2O2

Molecular Weight: 331.16 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide -

Specification

Molecular Formula C15H11BrN2O2
Molecular Weight 331.16 g/mol
IUPAC Name 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide
Standard InChI InChI=1S/C15H11BrN2O2/c16-9-15(19)18-12-3-7-14(8-4-12)20-13-5-1-11(10-17)2-6-13/h1-8H,9H2,(H,18,19)
Standard InChI Key CUSBIZABKLCCRI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)CBr

Introduction

2-Bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential applications can be approached by analyzing similar compounds and their properties.

Synthesis of Similar Compounds

Synthesizing compounds with similar structures often involves reactions like nucleophilic substitution or condensation reactions. For instance, the synthesis of N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of a triazole derivative with a bromophenyl acetamide precursor .

Biological Activity

Compounds with similar structures have shown various biological activities:

  • Antimicrobial Activity: Phenylacetamide derivatives have been studied for their antimicrobial properties .

  • Anticancer Activity: Some acetamide derivatives exhibit anticancer activity, often through mechanisms involving enzyme inhibition or cell cycle disruption .

  • Anti-inflammatory Activity: Certain compounds with acetamide moieties have been explored as potential anti-inflammatory agents, particularly as inhibitors of enzymes like COX-2 or 5-LOX .

Potential Applications

Given its structural features, 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide might be explored for its potential in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting specific biological pathways.

  • Biological Research: As a tool compound to study the effects of structural modifications on biological activity.

Research Findings and Data

While specific data on 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide is not available, related compounds provide insights into potential biological activities:

CompoundBiological ActivityTarget/Pathway
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamidePotential RT InhibitorHIV-1 Reverse Transcriptase
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial, AnticancerVarious Microbial Strains, MCF7 Cell Line
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory5-LOX Inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator